Rabeprazole-thioether

Description

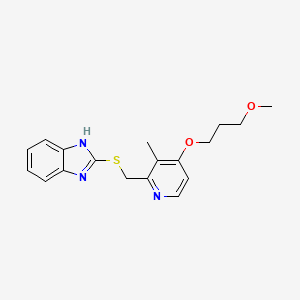

Structure

3D Structure

Propriétés

IUPAC Name |

2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfanyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S/c1-13-16(19-9-8-17(13)23-11-5-10-22-2)12-24-18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXAHDOWMOSVAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433250 | |

| Record name | 2-({[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117977-21-6 | |

| Record name | Rabeprazole-thioether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117977-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rabeprazole thioether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117977216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-({[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methylthio)-1H-benzo[d]imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RABEPRAZOLE THIOETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/304S7E320P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Non-Enzymatic Reduction of Rabeprazole to Rabeprazole Thioether

Abstract

Rabeprazole, a second-generation proton pump inhibitor (PPI), is a cornerstone in the management of acid-related gastrointestinal disorders.[1][2] Its metabolic fate is complex, involving both enzymatic pathways primarily mediated by cytochrome P450 isoenzymes and a significant non-enzymatic reduction pathway. This guide provides an in-depth technical exploration of the non-enzymatic conversion of rabeprazole to its primary metabolite, rabeprazole thioether. This transformation is not only a key event in the drug's in vivo pharmacokinetics but is also a critical reaction for the synthesis of analytical reference standards required for quality control and metabolic studies. We will dissect the underlying chemical principles of sulfoxide reduction, present a detailed, field-proven laboratory protocol for the synthesis, and discuss robust analytical methods for monitoring and validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding and practical execution of this important chemical process.

Introduction: Rabeprazole and its Metabolic Landscape

Rabeprazole: A Potent Inhibitor of the Gastric Proton Pump

Rabeprazole is a substituted benzimidazole that belongs to the class of proton pump inhibitors.[3] Like other PPIs, it is an acid-activated prodrug that selectively accumulates in the acidic environment of the parietal cells in the stomach lining.[4][5] There, it undergoes an acid-catalyzed conversion to a reactive sulfenamide species, which then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase (the proton pump).[6] This irreversible inhibition effectively shuts down gastric acid secretion, providing therapeutic relief for conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.[2][6]

The Duality of Rabeprazole Metabolism: Enzymatic and Non-Enzymatic Pathways

The biotransformation of rabeprazole is unique among PPIs. While liver cytochrome P450 enzymes (CYP2C19 and CYP3A4) are involved in oxidative metabolism, a substantial portion of rabeprazole is metabolized via a non-enzymatic pathway.[1] Specifically, rabeprazole is converted to rabeprazole thioether (also known as rabeprazole sulfide) through a non-enzymatic reduction of its sulfoxide group.[1][3][7] This pathway is significant because it is independent of the CYP2C19 genetic polymorphism that can cause variability in the metabolism of other PPIs, making rabeprazole's effects more predictable across different patient populations.[1][3] The thioether metabolite itself is pharmacologically active and can be re-oxidized back to rabeprazole, primarily by CYP3A4.[1][7]

Significance of Rabeprazole Thioether

The rabeprazole thioether metabolite is of critical importance for several reasons:

-

Pharmacokinetics: As a major metabolite, its formation and subsequent metabolism are central to the overall pharmacokinetic profile of rabeprazole.[1][8]

-

Analytical Reference Standard: High-purity rabeprazole thioether is essential as a reference standard for the quantitative analysis of rabeprazole and its metabolites in biological matrices during preclinical and clinical studies.[9] It is also used to identify and quantify impurities in the active pharmaceutical ingredient (API).

-

Synthetic Intermediate: The thioether is the direct precursor to rabeprazole itself. The final step in many commercial syntheses of rabeprazole is the controlled oxidation of the thioether to the sulfoxide.[10][11]

The Chemistry of Non-Enzymatic Sulfoxide Reduction

General Principles of Sulfoxide Deoxygenation

The conversion of a sulfoxide to a sulfide (thioether) is a deoxygenation reaction. This transformation is fundamental in organic synthesis and can be achieved using a variety of reducing agents.[12][13] The choice of reagent depends on factors like substrate tolerance to functional groups, reaction conditions (temperature, pH), and desired selectivity. Common classes of reagents for sulfoxide reduction include:

-

Phosphorus-based reagents: Triphenylphosphine (PPh₃) is a classic reagent that forms the sulfoxide's oxygen into triphenylphosphine oxide.

-

Low-valent metal systems: Reagents like titanium tetrachloride/sodium iodide or niobium(V) chloride/indium can effectively deoxygenate sulfoxides.[14]

-

Thiol-based reductants: In biological systems and under specific chemical conditions, thiols like glutathione can act as reducing agents.

-

Acid-catalyzed reductions: Certain combinations, such as triflic anhydride and potassium iodide, can facilitate the reduction under acidic conditions.[13]

The mechanism often involves the activation of the sulfoxide oxygen, making it a better leaving group, followed by nucleophilic attack or a single-electron transfer process from the reducing agent.

The Rabeprazole Sulfoxide: A Case Study

The sulfoxide group in rabeprazole is situated between a benzimidazole ring and a substituted pyridine ring. This chemical environment influences its reactivity. The non-enzymatic reduction in vivo is thought to be facilitated by endogenous reducing agents, potentially including thiols present in gastric juice or cells.[15] In a laboratory setting, this reduction can be mimicked and controlled to efficiently produce the thioether. The protocol detailed below utilizes a robust and high-yielding chemical method.

Experimental Protocol: Synthesis of Rabeprazole Thioether

This protocol describes a common and effective method for the non-enzymatic reduction of rabeprazole to its thioether for use as an analytical standard or synthetic intermediate.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | Notes |

| Rabeprazole Sodium | >99% Purity | Sigma-Aldrich, USP | Starting material |

| Toluene | Anhydrous | Acros Organics | Reaction solvent |

| Phosphorus Tribromide (PBr₃) | ≥99% | Alfa Aesar | Reducing agent |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | Extraction solvent |

| Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR | For aqueous wash |

| Brine (Saturated NaCl) | ACS Grade | Lab Prepared | For aqueous wash |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | EMD Millipore | Drying agent |

| Methanol | HPLC Grade | J.T. Baker | For purification |

| Diethyl Ether | ACS Grade | Fisher Scientific | For precipitation |

Step-by-Step Reduction Procedure

Rationale: This procedure uses Phosphorus Tribromide (PBr₃) as a powerful deoxygenating agent for the sulfoxide. The reaction is performed in an inert solvent under controlled temperature to ensure selectivity and minimize side reactions.

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, suspend Rabeprazole Sodium (5.0 g, 13.18 mmol) in anhydrous toluene (100 mL).

-

Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to create an inert atmosphere. This is crucial to prevent moisture from reacting with the PBr₃.

-

Cooling: Cool the suspension to 0-5 °C using an ice-water bath. Maintaining a low temperature is essential to control the reactivity of PBr₃.

-

Reagent Addition: Slowly add Phosphorus Tribromide (1.5 mL, 15.9 mmol) dropwise to the stirred suspension over 20-30 minutes. An exothermic reaction may be observed; maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical TLC system would be DCM:Methanol (95:5), visualizing with UV light (254 nm). The product (thioether) will have a higher Rf value than the starting material (rabeprazole). The reaction is complete when the rabeprazole spot has disappeared.

-

Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a cold (0 °C) saturated solution of sodium bicarbonate (100 mL). Caution: This should be done slowly and with vigorous stirring as gas evolution (CO₂) will occur.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL). The brine wash helps to remove residual water from the organic phase.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid or oil.

-

Purification: Dissolve the crude product in a minimal amount of methanol and precipitate the pure thioether by slowly adding cold diethyl ether. Filter the resulting solid, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure rabeprazole thioether.

Visualization of the Process

The chemical transformation and the laboratory workflow are depicted below.

Caption: Non-enzymatic reduction of rabeprazole to its thioether.

Caption: Experimental workflow for rabeprazole thioether synthesis.

Characterization and Analysis

Validation of the final product's identity and purity is a non-negotiable step in any chemical synthesis.

Techniques for Structural Confirmation

-

Mass Spectrometry (MS): Provides the molecular weight of the compound. Rabeprazole thioether has a molecular weight of 343.44 g/mol . Electrospray ionization (ESI-MS) should show a prominent [M+H]⁺ ion at m/z 344.1.

-

Nuclear Magnetic Resonance (¹H NMR): Confirms the chemical structure by showing the specific chemical shifts and coupling constants of protons. The key change from rabeprazole to its thioether is the disappearance of the sulfoxide chirality and subtle shifts in the protons on the methylene bridge and adjacent aromatic rings.

-

Fourier-Transform Infrared Spectroscopy (FTIR): The characteristic S=O stretch in rabeprazole (typically around 1035 cm⁻¹) will be absent in the spectrum of the thioether.[16]

Purity Assessment: The Role of HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for assessing the purity of rabeprazole and its related substances.[17][18]

| HPLC Parameter | Typical Condition | Rationale |

| Column | C18 (e.g., Waters Symmetry, 250 x 4.6 mm, 5 µm) | Provides excellent separation for benzimidazole-type compounds.[17][18] |

| Mobile Phase | Gradient of Acetonitrile and Phosphate Buffer (pH ~6.5-7.0) | Allows for the elution and separation of compounds with varying polarities.[17][19] |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations.[17] |

| Detection | UV at 280-290 nm | Wavelength at which both rabeprazole and its thioether show strong absorbance. |

| Expected Results | Rabeprazole Thioether is less polar and will have a longer retention time than Rabeprazole. | The sulfoxide group increases polarity, leading to earlier elution from a C18 column. |

A successful synthesis should yield rabeprazole thioether with a purity of >99.0% as determined by HPLC area percentage.

Troubleshooting and Method Optimization

| Problem | Potential Cause | Suggested Solution |

| Incomplete Reaction | Insufficient reducing agent; reaction time too short; low temperature. | Increase stoichiometry of PBr₃ slightly (e.g., to 1.5 eq); extend reaction time; ensure the reaction reaches room temperature. |

| Low Yield | Loss during work-up (e.g., incomplete extraction); degradation. | Ensure pH of the aqueous layer is basic (>8) during extraction; perform extractions thoroughly; avoid excessive heat during solvent evaporation. |

| Impure Product | Over-reduction or side reactions; insufficient purification. | Ensure controlled, dropwise addition of PBr₃ at low temperature; optimize the precipitation/crystallization step (e.g., try different solvent systems like DCM/Hexane). |

Conclusion

The non-enzymatic reduction of rabeprazole to rabeprazole thioether is a pivotal transformation in both the drug's metabolic pathway and its chemical synthesis. Understanding the principles of sulfoxide deoxygenation allows for the rational design of laboratory protocols to produce this key compound. The method presented in this guide, utilizing phosphorus tribromide, is a robust and efficient procedure for generating high-purity rabeprazole thioether. Rigorous analytical characterization by techniques such as HPLC and mass spectrometry is imperative to validate the outcome. This guide serves as a comprehensive resource for scientists and researchers, providing both the theoretical foundation and the practical steps necessary to successfully navigate this important chemical process in a drug development and quality control setting.

References

- 1. ClinPGx [clinpgx.org]

- 2. jocpr.com [jocpr.com]

- 3. Rabeprazole | C18H21N3O3S | CID 5029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bioengineer.org [bioengineer.org]

- 6. Role of Acid Suppression in Acid-related Diseases: Proton Pump Inhibitor and Potassium-competitive Acid Blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereoselective metabolism of rabeprazole-thioether to rabeprazole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Production of an O-desmethylated product, a major human metabolite, of rabeprazole sulfide by bacterial P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of rabeprazole and its active metabolite, rabeprazole thioether in human plasma by column-switching high-performance liquid chromatography and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NEW PROCESS FOR SYNTHESIS OF PROTON PUMP INHIBITORS - Patent 1851212 [data.epo.org]

- 11. Synthesis and Antiproliferative Activities of Benzimidazole-Based Sulfide and Sulfoxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Reduction of Sulfoxides [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. The Phylogeny and Biological Function of Gastric Juice—Microbiological Consequences of Removing Gastric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients [kci.go.kr]

- 17. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. rjptonline.org [rjptonline.org]

A Technical Guide to Rabeprazole-Thioether: The Keystone Metabolite in Rabeprazole's Unique Pharmacokinetic Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rabeprazole, a second-generation proton pump inhibitor (PPI), is distinguished from its class by a unique metabolic profile that confers significant clinical advantages.[1][2] Unlike other PPIs that are heavily reliant on the polymorphic cytochrome P450 (CYP) enzyme system, rabeprazole undergoes extensive non-enzymatic metabolism to its major metabolite, rabeprazole-thioether.[3][4] This guide provides a comprehensive technical overview of this pivotal metabolic pathway. It delves into the causality behind rabeprazole's distinct pharmacokinetics, explores the clinical and pharmacological relevance of this compound, and furnishes detailed, field-proven methodologies for its bioanalysis. The content herein is structured to provide drug development professionals with the foundational knowledge and practical protocols necessary for robustly characterizing rabeprazole and its primary metabolite.

The Metabolic Landscape of Rabeprazole: A Tale of Two Pathways

The biotransformation of rabeprazole is a compelling narrative of parallel pathways: a minor enzymatic route and a dominant non-enzymatic chemical reduction. This duality is the cornerstone of its predictable clinical performance.[2] While other PPIs like omeprazole and lansoprazole are primarily metabolized by CYP2C19 and CYP3A4, rabeprazole's clearance is less dependent on these enzymes.[5][6] This distinction mitigates the impact of genetic polymorphisms in CYP2C19, which can cause significant inter-individual variability in the efficacy and pharmacokinetics of other PPIs.[2][6]

The Dominant Non-Enzymatic Pathway

The principal metabolic fate of rabeprazole in humans is a non-enzymatic reduction of the sulfoxide moiety to form this compound.[1][5] This chemical conversion is a key determinant of the drug's overall clearance and contributes more significantly to its metabolism than the CYP enzyme system.[4] This pathway's independence from enzymatic activity is the primary reason for rabeprazole's consistent pharmacokinetic profile across different patient populations, including those with varying CYP2C19 metabolizer statuses.[2][7]

The Enzymatic Contribution

While the non-enzymatic route is primary, the cytochrome P450 system does play a role.

-

CYP3A4 and CYP2C19: These enzymes are involved in the minor oxidative metabolism of rabeprazole to rabeprazole-sulfone and desmethyl-rabeprazole, respectively.[1][8]

-

Metabolism of this compound: The thioether metabolite is not inert and re-enters the enzymatic system. It can be stereoselectively re-oxidized back to rabeprazole, primarily by CYP3A4.[5][9] Furthermore, this compound serves as a substrate for CYP2C19 and CYP2D6, leading to the formation of desmethyl-rabeprazole-thioether.[5][9]

The complete metabolic cascade is a dynamic interplay between chemical and enzymatic processes, as illustrated below.

References

- 1. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review article: relationship between the metabolism and efficacy of proton pump inhibitors--focus on rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring Differences in Pharmacometrics of Rabeprazole between Genders via Population Pharmacokinetic–Pharmacodynamic Modeling [mdpi.com]

- 5. ClinPGx [clinpgx.org]

- 6. Review article: cytochrome P450 and the metabolism of proton pump inhibitors--emphasis on rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mass balance study of [14C] rabeprazole following oral administration in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rabeprazole: Package Insert / Prescribing Information / MOA [drugs.com]

- 9. Stereoselective metabolism of this compound to rabeprazole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Formation of Rabeprazole-Thioether

Executive Summary

Rabeprazole, a second-generation proton pump inhibitor (PPI), is a cornerstone in the management of acid-related gastrointestinal disorders[1]. Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, which is notably distinct from other PPIs like omeprazole and lansoprazole. The primary metabolic fate of rabeprazole is its conversion to rabeprazole-thioether. Uniquely, this conversion predominantly occurs via a non-enzymatic reduction pathway, a characteristic that significantly reduces its dependence on the polymorphic cytochrome P450 (CYP) enzyme system, particularly CYP2C19[2][3]. This guide provides a comprehensive technical overview of the mechanisms governing the in vitro formation of this compound, outlines robust experimental protocols for its investigation, details analytical methodologies for its quantification, and discusses the profound implications of this metabolic pathway in drug development and clinical pharmacology.

The Unique Metabolic Fate of Rabeprazole

Overview of Proton Pump Inhibitor (PPI) Metabolism

Most PPIs are extensively metabolized in the liver by CYP enzymes, primarily CYP2C19 and CYP3A4[3]. Genetic polymorphisms in the CYP2C19 gene can lead to significant inter-individual variability in drug clearance, affecting both efficacy and safety[4].

Rabeprazole's Divergence: The Predominance of a Non-Enzymatic Pathway

Rabeprazole distinguishes itself by undergoing extensive metabolism through a non-enzymatic chemical reduction to its thioether metabolite[1][2]. This pathway accounts for the major route of its clearance, making its pharmacokinetics more predictable and less susceptible to the genetic variations that plague other PPIs[1][4]. While enzymatic pathways do contribute to a lesser extent—oxidation to rabeprazole sulfone by CYP3A4 and demethylation by CYP2C19—they are considered minor routes[5][6].

The Dual Nature of this compound: Metabolite and Precursor

The metabolic story of this compound is complex; it is not merely an endpoint metabolite. In vitro studies have demonstrated that this compound can be stereoselectively re-oxidized back to the parent drug, primarily (R)-rabeprazole, by CYP3A4[7][8]. This metabolic cycling adds a layer of complexity to its pharmacokinetic profile. Furthermore, the thioether metabolite itself serves as a substrate for subsequent enzymatic reactions, including demethylation by CYP2C19 and CYP2D6[2][7].

Core Mechanisms of this compound Formation

The Primary Pathway: Non-Enzymatic Reduction

The principal mechanism for this compound formation is a chemical reduction of the sulfoxide moiety of the parent drug. This reaction is facilitated by endogenous reducing agents, with glutathione (GSH) being a key physiological mediator[9]. The rate of this non-enzymatic conversion is notably faster for rabeprazole compared to other PPIs, contributing to its unique metabolic signature[9].

Contextual Role of Enzymatic Pathways

While the formation of the thioether is non-enzymatic, the complete in vitro metabolic landscape is a composite of both chemical and enzymatic processes. As illustrated in the diagram below, CYP enzymes play a critical role in the disposition of both rabeprazole and its thioether metabolite. Understanding this interplay is essential for accurately interpreting in vitro data. The re-oxidation of the thioether back to rabeprazole is catalyzed by CYP3A4, while the formation of rabeprazole sulfone is also a CYP3A4-mediated oxidative pathway[5][7][10].

Chemical Degradation vs. Biotransformation: The Influence of pH

A critical consideration in any in vitro study of rabeprazole is its inherent chemical instability in acidic conditions (pH < 7). Acid-catalyzed degradation can also yield this compound, which can be a significant experimental artifact if not properly controlled[11][12][13]. Therefore, all in vitro incubations and sample processing steps must be conducted in a buffered, alkaline environment (typically pH 7.4 or higher) to ensure that the observed formation of thioether is a result of biotransformation rather than chemical decay.

Diagram 1: Rabeprazole Metabolic Pathways

Caption: Metabolic pathways of rabeprazole.

Designing In Vitro Experiments for Thioether Formation

Rationale for System Selection

Choosing the appropriate in vitro system is paramount for dissecting the mechanisms of thioether formation.

-

Human Liver Cytosol (HLC): This is the ideal system for studying the primary non-enzymatic pathway. The cytosol is rich in glutathione (GSH) and other soluble reducing agents but lacks the membrane-bound CYP enzymes found in microsomes.

-

Chemical Systems (GSH Buffer): To isolate the chemical kinetics of the non-enzymatic reduction, incubations can be performed in a simple buffered solution containing a known concentration of GSH[9]. This allows for the determination of reaction rates independent of any biological matrix effects.

-

Human Liver Microsomes (HLM): While not the primary system for studying thioether formation, HLMs are essential for studying the subsequent enzymatic fate of the thioether (re-oxidation by CYP3A4) and the minor oxidative pathways of the parent drug[7]. Experiments typically require an NADPH-regenerating system to support CYP activity.

Self-Validating Experimental Design

To ensure the integrity of the results, a robust, self-validating experimental design is crucial. This involves a comprehensive set of controls:

-

Control 1 (T=0): Rabeprazole is added to the incubation mixture and immediately quenched to establish the baseline concentration and account for any instantaneous degradation.

-

Control 2 (No Substrate): The biological matrix is incubated without rabeprazole to check for any interfering peaks during analytical quantification.

-

Control 3 (Matrix-Free): Rabeprazole is incubated in buffer alone to measure the rate of non-enzymatic degradation under the experimental conditions (pH, temperature).

-

Control 4 (Heat-Inactivated Matrix): The biological matrix (HLC or HLM) is boiled prior to the experiment to denature all proteins. This control helps differentiate between protein-facilitated non-enzymatic reactions and purely chemical degradation.

Diagram 2: Experimental Workflow

Caption: Workflow for in vitro rabeprazole metabolism studies.

Detailed Experimental Protocols

Protocol 1: Non-Enzymatic Formation in Human Liver Cytosol

-

Reagent Preparation:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare a 10 mM stock solution of rabeprazole in DMSO.

-

Thaw pooled human liver cytosol on ice. Determine protein concentration via a Bradford or BCA assay.

-

Prepare an internal standard (IS) solution (e.g., 100 ng/mL omeprazole-thioether) in ice-cold acetonitrile for reaction termination.

-

-

Incubation Mixture Preparation:

-

In a microcentrifuge tube, add potassium phosphate buffer.

-

Add human liver cytosol to a final protein concentration of 1 mg/mL.

-

The total volume should be adjusted to allow for the addition of the substrate (e.g., 198 µL for a final 200 µL reaction).

-

-

Reaction Initiation and Incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

Initiate the reaction by adding 2 µL of the 10 mM rabeprazole stock solution to achieve a final concentration of 100 µM.

-

Incubate at 37°C. Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Termination:

-

At each time point, transfer a 50 µL aliquot of the incubation mixture to a new tube containing 100 µL of ice-cold acetonitrile with the internal standard.

-

-

Sample Processing:

-

Vortex the terminated samples vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.

-

Transfer the supernatant to HPLC vials for analysis.

-

Analytical Quantification of this compound

Principle of Chromatographic Separation and Detection

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection is the gold standard for accurately quantifying rabeprazole and its metabolites[14]. LC-MS/MS offers superior sensitivity and selectivity, allowing for precise measurement even at low concentrations.

Protocol 2: LC-MS/MS Method for Simultaneous Quantification

-

Chromatographic System: A validated HPLC or UPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes to ensure separation of rabeprazole, this compound, and other metabolites.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM). Optimized MRM transitions for rabeprazole, this compound, and the internal standard must be determined.

Method Validation: Ensuring Data Trustworthiness

The analytical method must be fully validated according to regulatory guidelines. This includes assessing linearity, accuracy, precision, recovery, and stability.

| Parameter | Typical Acceptance Criteria | Reference |

| Linearity (r²) | ≥ 0.99 | [15] |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10; RSD ≤ 20% | [14][15] |

| Intra- & Inter-day Precision (%CV) | < 15% (except LLOQ < 20%) | [14] |

| Accuracy (% Bias) | Within ±15% of nominal (except LLOQ ±20%) | [15] |

| Mean Absolute Recovery | Consistent and reproducible (>75%) | [14] |

| Table 1: Representative HPLC/LC-MS/MS Method Validation Parameters. |

Data Analysis and Interpretation

Calculating the Rate of Formation

The concentration of this compound is determined at each time point by comparing its peak area ratio (analyte/IS) to a standard curve. The initial rate of formation is calculated from the linear portion of the concentration vs. time plot, typically expressed as pmol of metabolite formed per minute per mg of protein.

Interpreting Kinetic Data

While the primary formation of thioether is non-enzymatic, the subsequent re-oxidation to rabeprazole is an enzymatic process that follows Michaelis-Menten kinetics. Understanding these parameters is crucial for building comprehensive pharmacokinetic models.

| Reaction | Enzyme | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| Thioether → (R)-Rabeprazole | CYP3A4 | 6.6 | 92 | [7] |

| Thioether → (S)-Rabeprazole | CYP3A4 | 5.1 | 21 | [7] |

| Total Enzymatic Metabolism of Rabeprazole | HLM | 10.39 µg/mL | 5.07 µg/mL/h | [5][16] |

| Table 2: Published Kinetic Parameters for Rabeprazole Metabolism. |

Significance in Drug Development

Implications for Pharmacokinetics and Predictability

The dominant non-enzymatic clearance pathway makes rabeprazole's pharmacokinetics highly predictable across different patient populations, including those with varying CYP2C19 metabolizer statuses[1][17]. This is a significant clinical advantage over other PPIs.

Assessing Drug-Drug Interaction (DDI) Potential

Because rabeprazole metabolism is less dependent on CYP enzymes, it has a lower potential for clinically significant drug-drug interactions compared to other PPIs that are potent inhibitors or substrates of these enzymes[1][18].

Role in Understanding Inter-Individual Variability

While the non-enzymatic pathway reduces variability, the minor involvement of CYP2C19 and the CYP3A4-mediated re-oxidation of the thioether can still contribute to some level of pharmacokinetic variability[2][4]. In vitro studies are essential to quantify the contribution of each pathway to the overall disposition of the drug.

Conclusion

The in vitro formation of this compound is a fascinating and clinically relevant process dominated by a non-enzymatic reduction mechanism. This unique characteristic sets rabeprazole apart from other proton pump inhibitors, affording it a more predictable pharmacokinetic profile and a lower propensity for certain drug-drug interactions. For researchers in drug development, a thorough understanding of this pathway is critical. By employing robust in vitro systems, self-validating experimental designs, and highly sensitive analytical methods, scientists can accurately characterize the formation and fate of this compound, generating crucial data for pharmacokinetic modeling, DDI risk assessment, and ultimately, safer and more effective therapeutic strategies.

References

- 1. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Pharmacodynamics, pharmacokinetics, interactions with other drugs, toxicity and clinical effectiveness of proton pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantioselective disposition of lansoprazole and rabeprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Stereoselective metabolism of this compound to rabeprazole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ClinPGx [clinpgx.org]

- 11. Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients -Journal of Pharmaceutical Investigation | Korea Science [koreascience.kr]

- 12. researchgate.net [researchgate.net]

- 13. Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients [kci.go.kr]

- 14. Determination of rabeprazole and its active metabolite, rabeprazole thioether in human plasma by column-switching high-performance liquid chromatography and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. s3.pgkb.org [s3.pgkb.org]

An In-depth Technical Guide to the Physicochemical Characteristics of Rabeprazole-Thioether

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core physicochemical characteristics of rabeprazole-thioether, a primary metabolite and degradation product of the proton pump inhibitor (PPI) rabeprazole. An understanding of these properties is critical for researchers and professionals involved in drug development, quality control, and metabolic studies of rabeprazole. This document moves beyond a simple listing of data points to explain the causality behind experimental choices and to provide actionable protocols for characterization.

Introduction: The Significance of this compound

Rabeprazole, a substituted benzimidazole, is a widely prescribed medication for the treatment of acid-related gastrointestinal disorders. Its therapeutic efficacy is intrinsically linked to its chemical stability and metabolic pathway. Rabeprazole is known to be highly unstable in acidic environments, where it undergoes non-enzymatic degradation to form this compound (also known as rabeprazole sulfide).[1][2] This conversion is a critical factor in the formulation of rabeprazole, necessitating enteric coatings to protect the active pharmaceutical ingredient (API) from the acidic milieu of the stomach.

Furthermore, this compound is a significant human metabolite of rabeprazole. The metabolic pathway involves the non-enzymatic reduction of rabeprazole to its thioether form.[3] Consequently, a thorough characterization of this compound is essential for comprehensive pharmacokinetic and metabolic studies, as well as for impurity profiling in the manufacturing of rabeprazole.

This guide will delve into the key physicochemical properties of this compound, providing both established data and experimental protocols for their determination.

Chemical Identity and Molecular Structure

A foundational understanding of a molecule begins with its chemical identity.

| Identifier | Value | Source |

| IUPAC Name | 2-[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methylsulfanyl]-1H-benzimidazole | [4] |

| CAS Number | 117977-21-6 | [5] |

| Molecular Formula | C18H21N3O2S | [5][6] |

| Molecular Weight | 343.45 g/mol | [5][6] |

| Synonyms | Rabeprazole sulfide, Rabeprazole impurity E, H 295/43 | [5][7] |

The molecular structure of this compound is central to its chemical behavior. It comprises a benzimidazole ring system linked via a methylsulfanyl bridge to a substituted pyridine ring.

Caption: Chemical structure of this compound.

Solubility Profile

| Solvent | Solubility | Source |

| Methanol | Soluble | [7] |

| Dimethylformamide (DMF) | 1 mg/mL | [5] |

| Chloroform | Soluble | [8] |

| Dichloromethane | Soluble | [8] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [8] |

Insights and Experimental Causality:

The solubility of this compound in polar organic solvents like methanol, DMF, and DMSO is expected due to the presence of polar functional groups, including the benzimidazole and pyridine nitrogens, and the ether linkage. Its solubility in chlorinated solvents like chloroform and dichloromethane further highlights its organic-soluble nature.

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in various solvents.

Objective: To quantify the solubility of this compound in a selected panel of pharmaceutically relevant solvents.

Materials:

-

This compound reference standard

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, acetonitrile, polyethylene glycol 400)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

HPLC system with UV detector

-

Syringe filters (0.45 µm)

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each solvent in a vial. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot from the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved solid.

-

Dilution: Dilute the filtered solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L.

Caption: Workflow for equilibrium solubility determination.

Ionization Constant (pKa) and Lipophilicity (logP)

The pKa and logP are fundamental parameters that govern the absorption, distribution, metabolism, and excretion (ADME) properties of a drug molecule.

pKa (Predicted):

-

Predicted Basic pKa (Pyridine Nitrogen): ~4.0 - 5.0

-

Predicted Acidic pKa (Benzimidazole N-H): > 9.0

Insight: The predicted basic pKa suggests that this compound will be partially protonated in the acidic environment of the stomach, which could influence its absorption and interaction with biological membranes.

logP (Predicted):

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A predicted logP value for this compound is approximately 3.3.[4]

Insight: A logP value in this range indicates that this compound is a moderately lipophilic compound, suggesting it can readily cross biological membranes.

Solid-State Characterization

The solid-state properties of a pharmaceutical compound, including its crystalline form and thermal behavior, are critical for its stability, manufacturability, and bioavailability.

Physical Form: this compound is described as an off-white or white to yellowish-white solid.[7][9]

Crystallinity: There is a lack of specific information in the public domain regarding the crystalline or amorphous nature of this compound. The synthesis and purification methods will significantly influence the resulting solid form.

Experimental Protocols for Solid-State Characterization

Objective: To characterize the solid-state properties of this compound using X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

a) X-ray Powder Diffraction (XRPD)

Principle: XRPD is a powerful technique for identifying the crystalline or amorphous nature of a solid and for characterizing different polymorphic forms.

Methodology:

-

Sample Preparation: Gently grind a small amount of the this compound sample to a fine powder.

-

Data Acquisition: Mount the powdered sample on a sample holder and analyze it using an X-ray diffractometer. Collect the diffraction pattern over a suitable 2θ range (e.g., 2° to 40°) with a defined step size and scan speed.

-

Data Analysis: An amorphous solid will produce a broad halo, while a crystalline solid will exhibit a series of sharp peaks at specific 2θ angles.

b) Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, glass transition temperature, and to study thermal events like crystallization and degradation.

Methodology:

-

Sample Preparation: Accurately weigh a small amount (2-5 mg) of the this compound sample into an aluminum DSC pan.

-

Data Acquisition: Place the sample pan and an empty reference pan in the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge over a specified temperature range (e.g., 25 °C to 250 °C).

-

Data Analysis: Analyze the resulting thermogram for endothermic (melting, glass transition) and exothermic (crystallization, degradation) events.

c) Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to quantify volatile components like water or residual solvents.

Methodology:

-

Sample Preparation: Accurately weigh a small amount (5-10 mg) of the this compound sample into a TGA pan.

-

Data Acquisition: Place the sample pan in the TGA furnace. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge over a specified temperature range (e.g., 25 °C to 400 °C).

-

Data Analysis: Analyze the TGA curve for mass loss, which indicates decomposition or volatilization.

Caption: Workflow for solid-state characterization.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are invaluable for confirming the chemical structure of this compound.

-

¹³C NMR: Spectral data for this compound is available in the PubChem database.[4]

-

¹H NMR: Detailed ¹H NMR spectral data for rabeprazole sodium impurities, including the thioether, have been reported, often using solvents like DMSO-d6 and CDCl3.[10]

Infrared (IR) Spectroscopy:

FT-IR spectroscopy can be used to identify the functional groups present in this compound. A key characteristic of the conversion of rabeprazole to its thioether is the disappearance of the S=O stretching band, which is present in the IR spectrum of rabeprazole.[11]

Stability Profile

The stability of this compound is a critical consideration, particularly as it is a degradation product of rabeprazole.

pH-Dependent Stability: Rabeprazole is known to be unstable in acidic and neutral pH, leading to the formation of this compound.[12] The stability of this compound itself under various pH conditions is an important parameter for understanding its persistence and further degradation pathways.

Forced Degradation Studies:

Forced degradation studies are essential for identifying potential degradation products and for developing stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the stability of this compound under various stress conditions (acidic, basic, oxidative, photolytic, and thermal).

Materials:

-

This compound solution of known concentration

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Oven

-

HPLC system with a photodiode array (PDA) detector

Methodology:

-

Acid Hydrolysis: Treat the this compound solution with an appropriate concentration of HCl (e.g., 0.1 M) and heat at a controlled temperature (e.g., 60 °C) for a specified time.

-

Base Hydrolysis: Treat the solution with an appropriate concentration of NaOH (e.g., 0.1 M) and heat at a controlled temperature.

-

Oxidative Degradation: Treat the solution with H₂O₂ (e.g., 3%) at room temperature.

-

Photolytic Degradation: Expose the solution to UV and visible light in a photostability chamber according to ICH guidelines.

-

Thermal Degradation: Expose the solid sample or a solution to elevated temperatures (e.g., 80 °C) in an oven.

-

Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC-PDA method to separate the parent compound from any degradation products. The PDA detector is crucial for assessing peak purity.

References

- 1. Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients [kci.go.kr]

- 2. Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients -Journal of Pharmaceutical Investigation | Korea Science [koreascience.kr]

- 3. Desmethyl Rabeprazole Thioether|CAS 117976-91-7 [benchchem.com]

- 4. This compound | C18H21N3O2S | CID 9949996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. GSRS [precision.fda.gov]

- 7. Rabeprazole sulfide (Rabeprazole Related Compound E) - Daicel Pharma Standards [dev.daicelpharmastandards.com]

- 8. usbio.net [usbio.net]

- 9. Rabeprazole | C18H21N3O3S | CID 5029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the pH-Dependent Stability Profile of Rabeprazole-Thioether

Abstract

Rabeprazole, a second-generation proton pump inhibitor (PPI), is a cornerstone in treating acid-related gastrointestinal disorders. As an acid-labile prodrug, its conversion to the active sulfenamide is pH-dependent. A primary metabolite, formed via non-enzymatic reduction, is rabeprazole-thioether.[1] While often considered a stable, inactive endpoint, the stability of the thioether itself is a critical parameter that is highly influenced by pH. Misunderstanding this profile can lead to significant errors in bioanalytical quantification, pharmacokinetic modeling, and formulation development. This technical guide provides an in-depth examination of the pH-dependent stability of this compound, offering a theoretical framework, a detailed and validated experimental protocol for stability assessment, and field-proven insights to ensure data integrity in research and development settings.

Introduction: The Chemical Context of Rabeprazole and its Thioether Metabolite

Rabeprazole: A Proton Pump Inhibitor

Rabeprazole belongs to the benzimidazole class of drugs, which act by irreversibly inhibiting the H+/K+-ATPase (the proton pump) in gastric parietal cells.[[“]] This action effectively shuts down the final step of acid secretion, leading to profound and long-lasting acid suppression.

The Acid-Catalyzed Activation & Degradation Pathway

Like all PPIs, rabeprazole is a prodrug that requires an acidic environment to become active.[3] It is administered in a delayed-release formulation to bypass the stomach's acidic lumen.[4] Upon absorption and delivery to the parietal cell's secretory canaliculus (a highly acidic space), rabeprazole undergoes a rapid, acid-catalyzed conversion. This process forms a reactive tetracyclic sulfenamide intermediate, which then covalently binds to cysteine residues on the proton pump.[5] However, this same acid sensitivity also makes rabeprazole prone to degradation into various products if not protected.[6]

Formation of the this compound Metabolite

Rabeprazole is primarily metabolized in the liver by CYP2C19 and CYP3A4 enzymes. However, a significant pathway is the non-enzymatic reduction of the parent drug to this compound.[1][7] This thioether is a major circulating metabolite and is often monitored in pharmacokinetic studies.[8] While rabeprazole itself is highly unstable in acidic conditions, its thioether derivative is generally more stable.[9] This relative stability, however, is not absolute and varies significantly across the physiological pH range.

Rationale for Stability Profiling

A comprehensive understanding of the this compound stability profile is paramount for several reasons:

-

Bioanalytical Accuracy: During blood sample collection, processing, and storage, pH shifts can occur. If the thioether is unstable at the sample's pH, its concentration can artificially decrease, leading to erroneous pharmacokinetic data.

-

Metabolic Studies: In vitro metabolism studies (e.g., using liver microsomes) are conducted in buffered solutions. Knowledge of the thioether's stability in these buffers is essential to distinguish between metabolic conversion and chemical degradation.

-

Formulation Development: For any formulation where the thioether might be present as a degradant, understanding its stability profile is crucial for setting appropriate specifications and storage conditions.

The pH-Dependent Degradation Mechanism

Chemical Structures

-

Rabeprazole: 2-([4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl)-1H-benzo[d]imidazole

-

This compound: 2-([4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylthio)-1H-benzo[d]imidazole

The key structural difference is the sulfoxide (S=O) group in rabeprazole, which is reduced to a sulfide (S) group in the thioether.

The Conversion Pathway

The conversion of rabeprazole is a complex, acid-catalyzed process. The initial protonation leads to the active sulfenamide, which can then be reduced to the more stable thioether.

Caption: Acid-catalyzed activation of Rabeprazole and formation of Thioether.

While the thioether is a product of this pathway, it can also be susceptible to degradation, particularly under strongly acidic or oxidative conditions.

Quantitative Analysis of this compound Stability

Experimental Design and Rationale

To quantitatively assess stability, a systematic study is required. The core principle involves incubating a known concentration of this compound in buffers of varying pH over a time course at a controlled temperature (e.g., 37°C to simulate physiological conditions). The remaining concentration of the thioether is then quantified at each time point using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Summary of Stability Data (Illustrative)

The following table represents illustrative data from a hypothetical stability study. It demonstrates the expected trend of this compound stability across a range of pH values.

| Time (Hours) | % Remaining at pH 2.0 | % Remaining at pH 4.0 | % Remaining at pH 6.8 | % Remaining at pH 7.4 | % Remaining at pH 9.0 |

| 0 | 100.0 | 100.0 | 100.0 | 100.0 | 100.0 |

| 1 | 91.5 | 98.2 | 99.8 | 99.9 | 100.0 |

| 2 | 84.1 | 96.5 | 99.7 | 99.8 | 100.0 |

| 4 | 70.3 | 93.1 | 99.5 | 99.7 | 99.9 |

| 8 | 51.2 | 87.0 | 99.1 | 99.5 | 99.8 |

| 24 | 15.8 | 65.4 | 98.0 | 98.9 | 99.6 |

Analysis: This data clearly illustrates that this compound exhibits significant degradation under strongly acidic conditions (pH 2.0) and moderate degradation at pH 4.0. Conversely, it demonstrates excellent stability at neutral and alkaline pH values (6.8, 7.4, and 9.0).

A Validated Protocol for pH-Dependent Stability Assessment

This section provides a robust, self-validating protocol for determining the stability of this compound. The protocol is designed to meet the stringent requirements of regulatory guidelines such as those from the International Council for Harmonisation (ICH).[10][11][12]

Core Principle

The integrity of a stability study hinges on meticulous control over variables (pH, temperature, concentration) and the use of a validated, stability-indicating analytical method capable of separating the analyte of interest from any potential degradants.[13]

Materials and Reagents

-

This compound reference standard (≥99% purity)

-

HPLC-grade Acetonitrile and Methanol

-

Potassium Phosphate Monobasic (KH₂PO₄)

-

Sodium Phosphate Dibasic (Na₂HPO₄)

-

Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

-

Deionized water (18.2 MΩ·cm)

-

Class A volumetric flasks and pipettes

-

Calibrated pH meter

-

Thermostatically controlled incubator or water bath

-

HPLC system with UV detector

-

Amber autosampler vials to prevent potential photodegradation[14]

Preparation of pH Buffers (50 mM Phosphate Buffers)

-

pH 2.0 & 4.0: Prepare using a standard HCl/KCl or citrate buffer system as per USP guidelines.

-

pH 6.8: Dissolve 6.8 g of KH₂PO₄ in 1 L of deionized water. Adjust pH to 6.8 with 1M NaOH.

-

pH 7.4: Prepare two solutions: (A) 0.2 M NaH₂PO₄ and (B) 0.2 M Na₂HPO₄. Mix 19.0 mL of A with 81.0 mL of B and dilute to 200 mL. Verify and adjust pH as needed.

-

pH 9.0: Prepare using a standard borate buffer system as per USP guidelines.

-

Verification: Calibrate the pH meter before use and verify the final pH of each buffer.

Stability Study Execution

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

-

Spiking: For each pH buffer, pipette 9.9 mL into a labeled amber flask. Spike with 100 µL of the 1 mg/mL stock solution to achieve a final concentration of 10 µg/mL. Mix thoroughly. This is the T=0 sample for that pH.

-

Incubation: Place the flasks in an incubator set to 37°C.

-

Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 500 µL) from each flask.

-

Quenching (Critical Step): Immediately mix the aliquot with an equal volume of a quenching solution (e.g., mobile phase or a buffer at pH 10) to halt any further degradation. Transfer to an amber autosampler vial and place in a cooled autosampler (4°C).

-

Analysis: Analyze all samples by HPLC as described below.

Bioanalytical Workflow: HPLC-UV Method

A stability-indicating Reverse-Phase HPLC (RP-HPLC) method is essential.[15]

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase: Isocratic mixture of 45% Acetonitrile and 55% 25 mM Potassium Phosphate buffer (pH adjusted to 7.0).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

-

UV Detection Wavelength: 288 nm[8]

-

Run Time: Approximately 10 minutes (ensure baseline separation from any degradants).

References

- 1. ClinPGx [clinpgx.org]

- 2. consensus.app [consensus.app]

- 3. An in vitro investigation on acid catalyzed reactions of proton pump inhibitors in the absence of an electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rjptonline.org [rjptonline.org]

- 5. eacademic.ju.edu.jo [eacademic.ju.edu.jo]

- 6. researchgate.net [researchgate.net]

- 7. Rabeprazole - Wikipedia [en.wikipedia.org]

- 8. Determination of rabeprazole and its active metabolite, rabeprazole thioether in human plasma by column-switching high-performance liquid chromatography and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 11. ICH Official web site : ICH [ich.org]

- 12. database.ich.org [database.ich.org]

- 13. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural elucidation of rabeprazole sodium photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

The Role of Rabeprazole-Thioether in Modern Drug Metabolism Studies: A Mechanistic and Methodological Whitepaper

An In-Depth Technical Guide for Drug Development Professionals

Abstract

In the landscape of preclinical drug development, a thorough understanding of a new chemical entity's metabolic fate is paramount for predicting its pharmacokinetic profile, safety, and potential for drug-drug interactions (DDIs). Cytochrome P450 (CYP) reaction phenotyping, the process of identifying which CYP isoforms are responsible for a drug's metabolism, is a cornerstone of this investigation. While numerous tools exist for this purpose, the selection of appropriate chemical inhibitors is critical for generating reliable in vitro data. This technical guide delves into the specific and potent role of rabeprazole-thioether, the primary metabolite of the proton pump inhibitor (PPI) rabeprazole, as a key tool in drug metabolism studies. We will explore its unique formation, its inhibitory profile against critical CYP enzymes, and provide detailed, field-proven protocols for its application in reaction phenotyping, grounding our discussion in the principles of scientific integrity and regulatory expectations.

The Unique Metabolic Profile of Rabeprazole: A Tale of Two Pathways

Unlike other proton pump inhibitors such as omeprazole or lansoprazole, whose metabolism is predominantly mediated by the polymorphic enzyme CYP2C19, rabeprazole follows a distinct and advantageous metabolic route. The majority of a rabeprazole dose is rapidly converted to This compound through a non-enzymatic reduction. This primary reliance on a non-enzymatic pathway means that the pharmacokinetics of the parent drug, rabeprazole, are less susceptible to genetic variations in CYP2C19 activity, leading to more predictable clinical outcomes across different patient populations.

The enzymatic contribution to rabeprazole's clearance, involving CYP2C19 (demethylation) and CYP3A4 (sulfoxidation), is considered minor. However, the story does not end with the parent drug. The major, non-enzymatically formed this compound metabolite is itself a substrate for and, more importantly for this guide, an inhibitor of key CYP enzymes. This makes this compound a compound of significant interest not for its therapeutic effect, but for its utility as a precise investigational tool in drug metabolism laboratories.

Caption: Metabolic pathway of rabeprazole.

This compound as a Potent CYP Inhibitor: A Mechanistic Overview

While the parent drug rabeprazole is a relatively weak inhibitor of CYP enzymes, its thioether metabolite demonstrates potent, competitive inhibition against several key isoforms. This distinction is critical; it is the in situ or experimentally introduced metabolite, not the parent drug, that serves as the valuable research tool.

The primary utility of this compound in drug metabolism studies stems from its potent inhibition of CYP2C19 and moderate inhibition of other CYPs. An in vitro study using human liver microsomes systematically characterized this inhibitory profile, revealing competitive inhibition kinetics.

Causality of Experimental Utility:

The value of a chemical inhibitor in reaction phenotyping lies in its specificity and potency. A potent inhibitor allows researchers to use low concentrations, minimizing the risk of off-target effects. This compound's strong affinity for the active site of CYP2C19 makes it an excellent candidate for probing the contribution of this enzyme to the metabolism of a new drug candidate. When this compound is added to an in vitro system, it competes with the investigational drug for the CYP2C19 active site, thereby reducing the formation of metabolites generated by that specific enzyme. A significant decrease in the metabolism of the test compound in the presence of this compound is strong evidence for CYP2C19 involvement.

Quantitative Data: Inhibitory Potency

The following table summarizes the reported inhibitory constants (Ki) of this compound against major human CYP450 enzymes. Lower Ki values indicate higher inhibitory potency.

| CYP Isoform | Inhibition Constant (Ki) | Type of Inhibition | Authoritative Source |

| CYP2C19 | 2 - 8 µM | Competitive | Li et al., 2004 |

| CYP2C9 | 6 µM | Competitive | Li et al., 2004 |

| CYP2D6 | 12 µM | Competitive | Li et al., 2004 |

| CYP3A4 | 15 µM | Competitive | Li et al., 2004 |

Table 1: In vitro inhibitory potency of this compound against human cytochrome P450 enzymes.

Application in In Vitro Drug Metabolism: A Step-by-Step Protocol

This compound is a valuable tool for conducting reaction phenotyping studies as recommended by regulatory agencies like the FDA. The goal of these studies is to determine the fraction metabolized (fm) by a specific enzyme. The following protocol provides a self-validating system for assessing CYP2C19's contribution to a test compound's metabolism using this compound.

Experimental Protocol: CYP2C19 Reaction Phenotyping Assay

Objective: To determine the contribution of CYP2C19 to the metabolism of a New Chemical Entity (NCE) using pooled Human Liver Microsomes (HLMs) and this compound as a selective inhibitor.

Materials:

-

Pooled Human Liver Microsomes (HLMs), commercially available

-

New Chemical Entity (NCE) stock solution

-

This compound stock solution (in a suitable solvent like DMSO)

-

CYP2C19-specific substrate (e.g., S-mephenytoin) as a positive control

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile or other suitable organic solvent for reaction termination

-

LC-MS/MS system for analysis

Methodology:

-

Preparation (The "Why"):

-

NCE Concentration: Prepare the NCE at a concentration at or below its Michaelis-Menten constant (Km). Causality: Using a non-saturating concentration ensures that the metabolic rate is sensitive to competitive inhibition. If Km is unknown, use a low concentration (e.g., 1 µM).

-

Inhibitor Concentration: Prepare this compound at a concentration at least 5-10 times its Ki for CYP2C19 (e.g., 50 µM). Causality: This ensures near-maximal inhibition of the target enzyme, providing a clear signal.

-

Microsomal Protein Concentration: Use a protein concentration (e.g., 0.2-0.5 mg/mL) and incubation time (e.g., 15-30 min) where substrate depletion is minimal (<20%). Causality: This ensures the measurement of initial, linear reaction velocities, a fundamental requirement for accurate enzyme kinetics.

-

-

Incubation Setup (Self-Validation):

-

Prepare reaction tubes on ice. A master mix of buffer and HLM can be used for consistency.

-

Test Group: HLM + NCE + this compound.

-

Control Group (No Inhibitor): HLM + NCE + Vehicle (solvent used for inhibitor). This is the baseline (100%) metabolic activity.

-

Positive Control Validation: HLM + S-mephenytoin + this compound. This validates that the inhibitor is active against CYP2C19 in your specific assay conditions.

-

Negative Control (No Metabolism): HLM + NCE (without NADPH). This control accounts for any non-enzymatic degradation of the NCE.

-

-

Reaction Execution:

-

Pre-incubate the HLM, buffer, NCE, and inhibitor/vehicle mixture at 37°C for 5 minutes to allow components to reach thermal equilibrium.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubate at 37°C in a shaking water bath for the predetermined time.

-

Terminate the reaction by adding an equal or greater volume of ice-cold acetonitrile containing an internal standard. Causality: The organic solvent precipitates the microsomal proteins, instantly stopping all enzymatic activity.

-

-

Sample Processing and Analysis:

-

Vortex the terminated reaction tubes thoroughly.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

Analyze the remaining concentration of the NCE (parent depletion) or the formation of a specific metabolite.

-

-

Data Interpretation:

-

Calculate the percent of metabolic activity remaining in the presence of the inhibitor compared to the vehicle control.

-

% Inhibition = [1 - (Activity with Inhibitor / Activity with Vehicle)] x 100

-

A high % inhibition (>70-80%) strongly suggests that CYP2C19 is a major enzyme responsible for the metabolism of the NCE.

-

Caption: Experimental workflow for CYP reaction phenotyping.

Authoritative Grounding, Considerations, and Limitations

-

In Vivo Relevance: It is important to note that while this compound is a potent in vitro inhibitor, the parent drug rabeprazole has a relatively low potential for causing clinically significant drug-drug interactions via CYP inhibition. This is because the non-enzymatic clearance of rabeprazole is rapid, and the systemic concentrations of the thioether metabolite may not be sufficient to cause significant inhibition in vivo. The utility of this compound is therefore primarily as an in vitro analytical tool, not as a predictor of DDIs from the parent drug itself.

Conclusion

This compound occupies a unique and valuable position in the toolkit of the drug metabolism scientist. Born from a predominantly non-enzymatic pathway that sets its parent drug apart from other PPIs, it serves as a potent and relatively selective competitive inhibitor of CYP2C19. When used within the framework of a well-designed, self-validating experimental protocol, this compound provides clear, actionable data for identifying the contribution of this critical polymorphic enzyme to a new drug's metabolic clearance. By integrating this tool with confirmatory methods like recombinant enzymes, researchers can build a comprehensive and reliable metabolic profile, fulfilling key regulatory requirements and enabling more informed decisions in the drug development pipeline.

Methodological & Application

Application Notes and Protocols: Synthesis of Rabeprazole-Thioether Reference Standard

Introduction

Rabeprazole, a proton pump inhibitor (PPI), is a widely prescribed medication for the treatment of acid-related gastrointestinal disorders.[1][] Like all active pharmaceutical ingredients (APIs), the purity and quality of rabeprazole are of paramount importance to ensure its safety and efficacy. During the synthesis and storage of rabeprazole, various related substances and degradation products can emerge. One such critical process-related impurity is Rabeprazole-Thioether, also known as Rabeprazole Related Compound A or Rabeprazole Sulfide.[3][4][5] The presence of this and other impurities must be meticulously monitored and controlled within acceptable limits as stipulated by regulatory bodies.

This application note provides a detailed, scientifically grounded protocol for the synthesis of the this compound reference standard. The availability of a well-characterized reference standard is a prerequisite for the development and validation of analytical methods aimed at quantifying this impurity in rabeprazole drug substances and products.[4] We will delve into the synthetic pathway, purification techniques, and comprehensive analytical characterization of the synthesized standard.

Significance of this compound as a Reference Standard

This compound is a key intermediate in the synthesis of rabeprazole itself.[6] Its presence in the final drug product can indicate an incomplete oxidation step during manufacturing. Furthermore, rabeprazole can degrade under certain conditions to form the thioether.[7] Therefore, a reliable and fully characterized reference standard of this compound is essential for:

-

Analytical Method Development and Validation: To accurately identify and quantify the thioether impurity in rabeprazole samples using techniques such as High-Performance Liquid Chromatography (HPLC).[8][9]

-

Quality Control (QC): For routine testing of rabeprazole batches to ensure they meet the required purity specifications.

-

Stability Studies: To monitor the formation of this compound as a degradation product under various stress conditions.[8]

Synthetic Pathway Overview

The synthesis of this compound involves the condensation of a substituted pyridine derivative with 2-mercaptobenzimidazole. A common and efficient approach is the Mitsunobu reaction, which allows for the formation of the thioether linkage under mild conditions.[10] This method avoids the use of harsh chlorinating agents and strong bases often employed in older synthetic routes, leading to higher yields and purity.[10]

Caption: Synthetic workflow for this compound via Mitsunobu reaction.

Experimental Protocol: Synthesis of this compound

This protocol details a laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

| Reagent | Grade | Supplier |

| Rabeprazole Hydroxyl Species | ≥98% Purity | Commercial Source |

| 2-Mercaptobenzimidazole | ≥98% Purity | Commercial Source |

| Triphenylphosphine (PPh3) | Reagent Grade | Commercial Source |

| Diisopropyl azodicarboxylate (DIAD) | Reagent Grade | Commercial Source |

| Tetrahydrofuran (THF), anhydrous | Reagent Grade | Commercial Source |

| Dichloromethane (DCM), anhydrous | Reagent Grade | Commercial Source |

| Ethyl acetate | HPLC Grade | Commercial Source |

| Hexane | HPLC Grade | Commercial Source |

| Sodium sulfate, anhydrous | Reagent Grade | Commercial Source |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve rabeprazole hydroxyl species (1 equivalent) and 2-mercaptobenzimidazole (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: To the stirred solution, add triphenylphosphine (1.2 equivalents). Cool the reaction mixture to 0 °C in an ice bath.

-

Mitsunobu Reaction: Add diisopropyl azodicarboxylate (DIAD) (1.2 equivalents) dropwise to the cooled reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v).

-